molecular formula C22H24N4O4 B2602252 1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-40-6

1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2602252
CAS RN: 899942-40-6
M. Wt: 408.458
InChI Key: PTDLQZZNGBJZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality 1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Hydrogen Evolution

This compound can be utilized in the development of metal–organic frameworks (MOFs) for efficient photocatalytic hydrogen evolution. MOFs with this compound can exhibit good light absorption and high alkali resistance, which are crucial for long-term photocatalytic reactions .

Antiproliferative Activity

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity on various human cancer cell lines, including prostate, lung, and cervical cancer cells. This suggests its potential use in cancer research and therapy .

Designing LSD1 Inhibitors

The compound’s structure can be used as a template for designing new LSD1 inhibitors. LSD1 is a target for cancer treatment, and the compound’s derivatives could interact with specific amino acids to improve activity against cancer cells .

Antimicrobial Activity

The compound’s derivatives have shown inhibitory effects against certain bacterial strains. This indicates its potential application in developing new antimicrobial agents .

Chemical Synthesis

The compound can serve as a building block in chemical synthesis, particularly in creating complex organic structures that could have various applications in materials science and pharmaceuticals .

Molecular Docking Studies

The compound can be used in molecular docking studies to understand the interaction between drugs and their targets. This can help in the rational design of drugs with improved efficacy and reduced side effects .

Photocatalysis Field Exploitation

Its alkali-stable nature makes it suitable for exploitation in the photocatalysis field, particularly in the development of new strategies for environmental and energy-related applications .

Multi-Component Synthesis

The compound can be involved in multi-component synthesis methods to create new analogs with potential antiproliferative activity against breast cancer cell lines, showcasing its versatility in drug development .

properties

IUPAC Name

1-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-28-18-13-16(14-19(29-2)21(18)30-3)24-22(27)26-12-11-25-10-4-5-17(25)20(26)15-6-8-23-9-7-15/h4-10,13-14,20H,11-12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDLQZZNGBJZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.